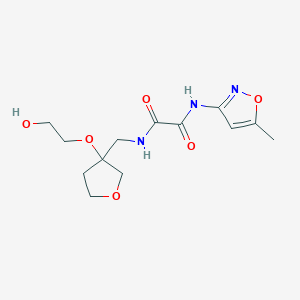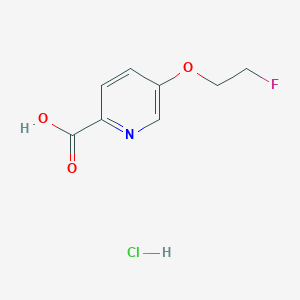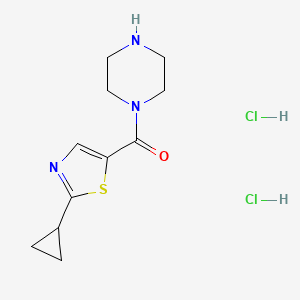![molecular formula C18H25N3O4S B2506857 tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate CAS No. 1420820-73-0](/img/structure/B2506857.png)
tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "tert-Butyl ((1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)methyl)carbamate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are relevant to the tert-butyl group and piperidine moiety present in the compound of interest. These derivatives are often intermediates in the synthesis of biologically active compounds or drugs .
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives typically involves protection reactions, condensation reactions, and sometimes the use of radical initiators. For example, tert-butyl peroxybenzoate (TBPB) has been used as both a methyl source and radical initiator in the methylation of 1,3-dicarbonyl compounds . Another synthesis approach involves the condensation reaction between carbamimide and an aromatic acid in the presence of coupling agents under basic conditions . Additionally, the use of di-tert-butyl dicarbonate for protection and subsequent reactions with various reagents to yield the desired tert-butyl carbamate derivatives has been reported .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is often confirmed using spectroscopic methods such as LCMS, NMR, and IR, as well as X-ray diffraction studies. For instance, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, revealing its crystallization in the monoclinic crystal system . Similarly, X-ray studies have been used to determine the conformation and crystal packing of other tert-butyl carbamate derivatives .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo various chemical reactions, including amination, reduction, substitution, and oxidation reactions. For example, amination of 4-iodo-2-methyl-6-nitroaniline using inexpensive reagents yielded an important intermediate for the synthesis of biologically active benzimidazole compounds . Reduction and substitution reactions have been employed to synthesize intermediates for drugs such as vandetanib . Additionally, tert-butyl carbazate has been used to synthesize oxadiazoles and triazoles derivatives, showcasing its versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives, such as melting points, solubility, and stability, are crucial for their application in drug synthesis. The melting points of these compounds are often determined and compared with literature values to confirm their identity . The crystal packing is influenced by hydrogen bonding and π-π stacking interactions, which can affect the compound's solubility and stability . The biological activity, such as antibacterial and anthelmintic activities, is also evaluated to determine the potential therapeutic applications of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Characterization : Sanjeevarayappa, Iyengar, Kumar, and Suchetan (2015) synthesized a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, and characterized it using spectroscopic methods and X-ray diffraction studies. This compound exhibited moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa et al., 2015).
Asymmetric Synthesis for Nociceptin Antagonists : Jona and colleagues (2009) reported an efficient and practical asymmetric synthesis of a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is an intermediate for the synthesis of nociceptin antagonists (Jona et al., 2009).
Chemical Structure Analysis : Richter, Kath, Rheingold, DiPasquale, and Yanovsky (2009) explored the chemical structure of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, which shares some structural similarities with the compound (Richter et al., 2009).
Application in Anticancer Drugs : Zhang, Ye, Xu, and Xu (2018) described the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).
Role in Biologically Active Compounds : Kong, Zhang, Xu, Zhou, Zheng, and Xu (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a key intermediate in many biologically active compounds (Kong et al., 2016).
Study of Carbamate Derivatives : Das, Chattopadhyay, Hazra, Sureshbabu, and Mukherjee (2016) synthesized and characterized two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, to study the interplay of strong and weak hydrogen bonds (Das et al., 2016).
Mecanismo De Acción
The benzisothiazole group is a sulfur and nitrogen-containing heterocycle that is often found in pharmaceuticals and organic materials . The piperidine ring is a common feature in many pharmaceuticals and natural products, contributing to their biological activity .
The compound also contains a carbamate group, which is an ester derived from carbamic acid. Carbamates are often used in pesticides, fungicides, and pharmaceuticals due to their reactivity with certain enzymes .
Propiedades
IUPAC Name |
tert-butyl N-[[1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-18(2,3)25-17(22)19-12-13-8-10-21(11-9-13)16-14-6-4-5-7-15(14)26(23,24)20-16/h4-7,13H,8-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYUAVFRPBIGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide](/img/structure/B2506774.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)

![(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2506778.png)

![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)
![N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2506782.png)

![4-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2506789.png)

![2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B2506792.png)


